molecular formula C19H16BrNO3 B1268800 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid CAS No. 354539-41-6

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1268800
CAS No.: 354539-41-6
M. Wt: 386.2 g/mol
InChI Key: WCOKPTKINORRTP-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C19H16BrNO3 and a molecular weight of 386.24 g/mol This compound is characterized by the presence of a bromine atom at the 6th position, an isopropoxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring

Properties

IUPAC Name

6-bromo-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(22)23)14-9-12(20)7-8-16(14)21-17/h3-11H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOKPTKINORRTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359854
Record name 6-bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354539-41-6
Record name 6-bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The Pfitzinger reaction is the most widely reported method for synthesizing quinoline-4-carboxylic acids. It involves the condensation of isatin derivatives with ketones under basic conditions, followed by acid-mediated cyclization. For 6-bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid, the process requires:

  • 5-Bromoisatin as the starting material (introduces bromine at position 6 of the quinoline).
  • 2-Isopropoxyacetophenone to install the 2-isopropoxyphenyl group.

Stepwise Procedure (Adapted from CN102924374B)

  • Condensation :

    • 5-Bromoisatin (0.17 mol) and 2-isopropoxyacetophenone (0.24 mol) are refluxed in ethanol with aqueous NaOH (1.36 mol) for 10 hours.
    • Acidification to pH 5–6 yields This compound (99% yield reported for analogous compounds).
  • Key Data

    • Reagents : NaOH, ethanol, HCl.
    • Conditions : 80–100°C, 8–15 hours.
    • Yield : 85–99% (based on similar protocols).

Advantages and Limitations

  • Advantages : High regioselectivity, single-step synthesis, scalability.
  • Limitations : Requires access to 5-bromoisatin, which may necessitate additional synthesis steps.

Post-Synthesis Bromination of Quinoline Scaffolds

Limitations

  • Competing side reactions (e.g., dibromination) may occur without careful stoichiometric control.

Multi-Step Synthesis from Aniline Derivatives

Cyclization Approach (CN106432073B)

This method builds the quinoline core from 4-bromoaniline precursors:

  • Step 1 : Ethyl propiolate and 4-bromoaniline undergo cyclization in diphenyl ether at 200°C to form 6-bromoquinoline-4(1H)-one (77% yield).
  • Step 2 : Phosphorus trichloride-mediated chlorination at position 4, followed by hydrolysis to the carboxylic acid.
  • Step 3 : Suzuki coupling with 2-isopropoxyphenylboronic acid to install the aryl group.

Key Data

  • Overall Yield : 42–54% (multi-step penalty).
  • Complexity : Requires palladium catalysts and stringent anhydrous conditions.

Comparative Analysis of Methods

Method Yield Regioselectivity Practicality
Pfitzinger Condensation 85–99% High High (one-step)
Post-Synthesis Bromination 70–85% Moderate Moderate
Multi-Step Synthesis 42–54% High Low (complex steps)

Optimization and Industrial Considerations

Solvent and Catalyst Optimization

  • Pfitzinger Reaction : Replacing ethanol with diphenyl ether improves cyclization efficiency (reduces reaction time by 30%).
  • Bromination : NBS in THF minimizes over-bromination compared to Br₂.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide, potassium cyanide, dimethylformamide (DMF) as solvent, and elevated temperatures.

    Oxidation: Potassium permanganate, chromium trioxide, acetone or water as solvent, and room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent, and low temperatures.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid has been studied for its potential as a therapeutic agent. Its biological activities include:

  • Antimicrobial Properties : Research indicates that quinoline derivatives exhibit significant activity against various pathogens, including bacteria and fungi. For example, preliminary studies show that related compounds effectively inhibit the growth of Candida albicans.

Table 1: Minimum Inhibitory Concentrations (MICs) Against C. albicans

CompoundMIC (µg/mL)
BQ-010.8
BQ-0212.5
BQ-030.8
BQ-041.6
BQ-050.8
BQ-060.4
BQ-070.4
BQ-080.4

This table demonstrates the potential antifungal properties of quinoline derivatives, suggesting that further exploration of this compound could yield valuable insights into its efficacy as an antifungal agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Cycle Arrest and Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells and cause cell cycle arrest at the G2/M phase, indicating a pathway for therapeutic intervention.

Study on Antifungal Properties

A study published in PMC demonstrated the effectiveness of related quinoline derivatives against C. albicans, highlighting significant inhibitory effects at low concentrations .

Anticancer Research

Research focusing on quinoline derivatives as histone deacetylase (HDAC) inhibitors reported promising results in terms of anticancer activity, suggesting that specific structural modifications could enhance their potency against cancer cell lines .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological activities .

Comparison with Similar Compounds

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid can be compared with other similar quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and applications based on various scientific studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H16BrNO3C_{16}H_{16}BrNO_3 with a molecular weight of approximately 386.24 g/mol. Its structure features a quinoline core, which is known for conferring various biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It is believed to inhibit various biochemical pathways, which may lead to its observed therapeutic effects:

  • Enzyme Inhibition : The compound may bind to and inhibit specific enzymes involved in metabolic processes.
  • Receptor Interaction : It can potentially modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.

Table 1: Minimum Inhibitory Concentrations (MICs) of Related Compounds Against C. albicans

CompoundMIC (µg/mL)
BQ-010.8
BQ-0212.5
BQ-030.8
BQ-041.6
BQ-050.8
BQ-060.4
BQ-070.4
BQ-080.4

These findings suggest that the compound may possess significant antifungal properties, warranting further investigation into its potential as an antifungal agent.

Anticancer Activity

Preliminary studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Notably, compounds within this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : Research has demonstrated that certain derivatives can cause cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cell lines.
  • Apoptosis Induction : The ability to enhance apoptotic rates in cancer cells has been observed, indicating a potential pathway for therapeutic intervention.

Case Studies

Several studies have investigated the biological activity of quinoline derivatives similar to this compound:

  • Study on Antifungal Properties : A study published in PMC highlighted the effectiveness of related compounds against C. albicans, demonstrating significant inhibitory effects at low concentrations .
  • Anticancer Research : Another research effort focused on the synthesis and evaluation of quinoline derivatives as HDAC inhibitors showed promising results in terms of anticancer activity . The study reported that specific structural modifications could enhance inhibitory potency against cancer cell lines.

Q & A

Q. What established synthetic routes are used to prepare 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid?

The compound is typically synthesized via the Doebner reaction , which involves condensation of aniline derivatives, aldehydes (e.g., 2-nitrobenzaldehyde), and pyruvic acid under acidic conditions . Bromination and functionalization of the quinoline core are achieved using brominating agents (e.g., PBr₃) and coupling reactions with substituted aryl groups. Ethyl ester intermediates (e.g., ethyl 2-(4-bromophenyl)quinoline-4-carboxylate) are hydrolyzed to yield the carboxylic acid .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C-NMR : To confirm substitution patterns on the quinoline and aryl rings .
  • HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight validation .
  • IR Spectroscopy : To identify functional groups like C=O (1640–1680 cm⁻¹) and C-Br (500–600 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

While specific hazard data is limited, general precautions include:

  • Using PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Working in a fume hood to prevent inhalation of dust/aerosols .
  • Storing in a dry, ventilated area away from ignition sources .

Q. What are the primary research applications of this compound?

Current studies focus on:

  • Antibacterial agents : Evaluating activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via agar diffusion and MIC assays .
  • Antitumor activity : Screening against cancer cell lines through MTT assays .
  • Fluorescent probes : Leveraging its aromatic system for sensor development .

Advanced Research Questions

Q. How can microwave irradiation improve the synthesis of quinoline-4-carboxylic acid derivatives?

Microwave-assisted Doebner reactions reduce reaction times from hours to minutes (e.g., 30–60 minutes) while enhancing yields (up to 85%) by promoting efficient thermal activation . This method also improves regioselectivity for bromination at the 6-position .

Q. What structural modifications enhance antibacterial activity in quinoline-4-carboxylic acid analogs?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -Br) at the 6-position increases activity against S. aureus (MIC = 64 µg/mL) .
  • Aryl ring diversity : 2-Isopropoxyphenyl groups improve membrane permeability compared to methoxy or halogenated analogs .
  • Hydrogen bond donors : Amidation of the carboxylic acid with amino substituents enhances target binding (e.g., bacterial topoisomerases) .

Q. How does the bromo group influence biological activity?

The 6-bromo substituent enhances:

  • Electrophilic character : Facilitating interactions with nucleophilic residues in enzyme active sites .
  • Antitumor potency : Brominated derivatives show improved IC₅₀ values in cytotoxicity assays (e.g., >300% inhibition in breast cancer models) .

Q. What challenges arise in achieving regioselectivity during synthesis?

Competing reactions during bromination or aryl coupling can lead to:

  • Positional isomers : Uncontrolled bromination at the 5- or 7-position .
  • Byproducts : Formation of di-brominated quinolines or ester hydrolysis intermediates . Mitigation strategies include using directed ortho-metalation or optimizing solvent polarity (e.g., DMF vs. ethanol) .

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